Dimethyl (3-methoxybuta-1,3-dien-2-yl)phosphonate
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Overview
Description
Dimethyl (3-methoxybuta-1,3-dien-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a methoxybuta-1,3-diene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-methoxybuta-1,3-dien-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with a suitable diene precursor under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, to facilitate the formation of the phosphonate bond .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and visible-light illumination has been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-methoxybuta-1,3-dien-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphonate oxides, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl (3-methoxybuta-1,3-dien-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its
Properties
CAS No. |
73303-95-4 |
---|---|
Molecular Formula |
C7H13O4P |
Molecular Weight |
192.15 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-3-methoxybuta-1,3-diene |
InChI |
InChI=1S/C7H13O4P/c1-6(9-3)7(2)12(8,10-4)11-5/h1-2H2,3-5H3 |
InChI Key |
KOPRXAAMGNAORY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C(=C)P(=O)(OC)OC |
Origin of Product |
United States |
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